molecular formula C17H17N7O B2758597 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1170162-41-0

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2758597
CAS No.: 1170162-41-0
M. Wt: 335.371
InChI Key: NJTALICCJIVVDE-UHFFFAOYSA-N
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Description

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves microwave irradiative cyclocondensation techniques. These compounds are characterized using IR, H-NMR, and mass spectroscopic studies, highlighting their potential for further chemical transformation and analysis. Such processes are crucial for the development of compounds with specific biological activities (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Applications

Novel pyrazole derivatives, including those similar in structure to the compound , have shown significant antimicrobial and anticancer activities. These derivatives are synthesized from precursor compounds through specific reactions characterized by spectral data analysis. Among these, certain compounds have demonstrated higher anticancer activity than standard drugs, such as doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-inflammatory and Analgesic Activities

Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies suggest that the presence of specific substituents on the phenyl ring at the C6 position of amino pyrimidine plays a significant role in the biological activities of these compounds (Antre et al., 2011).

Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

Research into 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has explored their potential biological activities. These studies involve high-temperature glycosylation reactions and subsequent structural analyses through spectral studies. Some derivatives, such as guanosine analogues, have shown significant activity against viruses and tumor cells, underscoring the therapeutic potential of these compounds (Petrie et al., 1985).

Properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-9-5-4-6-13(11(9)3)23-15-12(8-19-23)16(25)21-17(20-15)24-14(18)7-10(2)22-24/h4-8H,18H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTALICCJIVVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.